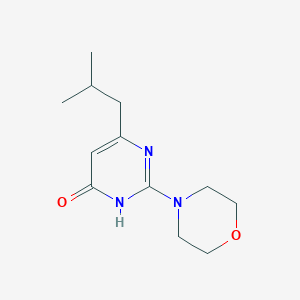

6-isobutyl-2-morpholinopyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropyl)-2-morpholin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-9(2)7-10-8-11(16)14-12(13-10)15-3-5-17-6-4-15/h8-9H,3-7H2,1-2H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRELFNOOKDJPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=O)NC(=N1)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Pyrimidin 4 3h One Derivatives with Focus on 6 Isobutyl 2 Morpholinopyrimidin 4 3h One Analogues

Core Pyrimidin-4(3H)-one Synthetic Pathways

The construction of the fundamental pyrimidin-4(3H)-one ring system can be achieved through various synthetic routes, primarily involving cyclization reactions.

Cyclization Reactions for Pyrimidinone Ring Formation

A common and versatile method for synthesizing the pyrimidinone ring is through the cyclization of β-dicarbonyl compounds with N-C-N building blocks. wikipedia.org For instance, the reaction of a β-ketoester with urea (B33335), thiourea (B124793), or guanidine (B92328) can lead to the formation of 2-pyrimidinones, 2-thiopyrimidinones, or 2-aminopyrimidines, respectively. wikipedia.org These reactions are foundational in pyrimidine (B1678525) chemistry and offer a straightforward approach to the core structure.

Another significant approach is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidinones (B12756618). wikipedia.org This method is valued for its efficiency and atom economy. Pinner synthesis and its modifications also provide a route to pyrimidines by reacting β-dicarbonyl compounds with amidines. mdpi.com

More complex, fused pyrimidinone systems like pyrido[2,3-d]pyrimidin-4(3H)-ones can be prepared from substituted pyridines, expanding the structural diversity and potential biological applications of this class of compounds. nih.govnih.gov

Functionalization via Halogenated Pyrimidine Precursors (e.g., 2,4,6-Trichloropyrimidine)

Halogenated pyrimidines, such as 2,4,6-trichloropyrimidine, are highly valuable intermediates in the synthesis of substituted pyrimidinones. The halogen atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of various functional groups. nih.gov

The reactivity of the halogen atoms on the pyrimidine ring is position-dependent. Typically, the chlorine atom at the C4 position is the most reactive, followed by the C2 and then the C6 positions. This differential reactivity allows for controlled, stepwise substitution by different nucleophiles. For example, reacting 2,4-dichloropyrimidine (B19661) with a nucleophile can lead to selective substitution at the C4 position under specific conditions. researchgate.net

This strategy is instrumental in building complex pyrimidine derivatives, as it provides a reliable method for introducing substituents like amino, alkoxy, and thioether groups onto the pyrimidine core. nih.gov The choice of solvent, temperature, and base can influence the regioselectivity of these substitution reactions. researchgate.net

Introduction of the Morpholine (B109124) Moiety in Pyrimidinone Scaffolds

The morpholine ring is a common feature in many bioactive molecules due to its favorable physicochemical properties, which can enhance aqueous solubility and metabolic stability. nih.gov In the context of pyrimidinone synthesis, the morpholine moiety is typically introduced via nucleophilic substitution of a halogenated pyrimidine precursor.

Specifically, the nitrogen atom of morpholine acts as a nucleophile, displacing a halogen atom (commonly chlorine) on the pyrimidine ring. frontiersin.org This reaction is a standard method for incorporating the morpholine scaffold into various heterocyclic systems. mdpi.com For the synthesis of 2-morpholinopyrimidin-4(3H)-one derivatives, a 2-chloropyrimidin-4(3H)-one intermediate would be reacted with morpholine, often in the presence of a base to neutralize the hydrogen halide byproduct.

The conditions for this reaction, such as solvent and temperature, can be optimized to achieve high yields. The successful incorporation of the morpholine ring is a key step in the synthesis of compounds like 6-isobutyl-2-morpholinopyrimidin-4(3H)-one.

Regioselective Installation of Alkyl and Isobutyl Substituents

The introduction of alkyl groups, such as an isobutyl group, at specific positions on the pyrimidine ring is crucial for tuning the biological activity of the final compound. Regioselectivity, the control of where the substituent is placed, is a key challenge in organic synthesis.

For the synthesis of a 6-isobutyl derivative, one common strategy involves starting with a precursor that already contains the isobutyl group. For example, a β-ketoester bearing an isobutyl group can be used in a cyclization reaction to form the pyrimidinone ring with the isobutyl group pre-installed at the C6 position.

Alternatively, if starting with a pre-formed pyrimidine ring, regioselective functionalization can be achieved through various methods. For instance, directed metalation using organolithium or zinc reagents can selectively deprotonate a specific position on the pyrimidine ring, which can then be quenched with an electrophile to introduce the desired alkyl group. nih.gov The use of bimetallic bases like TMPZnX·LiX has shown excellent regioselectivity in the functionalization of pyrimidines. nih.gov

Another approach involves the use of halogenated pyrimidines where a halogen at the desired position can be replaced with an alkyl group via cross-coupling reactions.

Advanced Cross-Coupling Methodologies in Pyrimidinone Synthesis (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are powerful tools for the functionalization of heterocyclic compounds like pyrimidinones.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an organoboron compound (boronic acid or ester) with an organic halide or triflate. nih.gov In pyrimidinone synthesis, a halogenated pyrimidinone can be coupled with an alkyl- or arylboronic acid to introduce a substituent at the position of the halogen. nih.govresearchgate.net This method is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups.

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.gov It is a reliable method for introducing alkynyl groups onto the pyrimidine scaffold.

Buchwald–Hartwig Amination : This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. rsc.org It is particularly useful for introducing amino groups, including substituted amines, onto the pyrimidine ring. nih.gov

These cross-coupling reactions offer a high degree of control and flexibility in the synthesis of complex pyrimidinone derivatives, allowing for the late-stage functionalization of the heterocyclic core.

| Cross-Coupling Reaction | Catalyst | Reactants | Bond Formed |

| Suzuki-Miyaura | Palladium | Halopyrimidine, Boronic Acid/Ester | C-C |

| Sonogashira | Palladium/Copper | Halopyrimidine, Terminal Alkyne | C-C (alkynyl) |

| Buchwald–Hartwig | Palladium | Halopyrimidine, Amine | C-N |

Emerging Synthetic Approaches and Green Chemistry Considerations

The field of synthetic chemistry is continually evolving, with a growing emphasis on developing more efficient, sustainable, and environmentally friendly methods.

Emerging approaches in pyrimidine synthesis include the use of novel catalysts, such as iron complexes, for dehydrogenative functionalization reactions. organic-chemistry.org Microwave-assisted synthesis has also gained traction as it can significantly reduce reaction times and improve yields. mdpi.com

From a green chemistry perspective, there is a focus on minimizing the use of hazardous solvents and reagents. This includes the development of solvent-free reactions and the use of water as a solvent. mdpi.com Multicomponent reactions, like the Biginelli reaction, are inherently more sustainable as they combine multiple reactants in a single step, reducing waste and improving efficiency. wikipedia.org

The development of catalytic systems that can operate under milder conditions and with lower catalyst loadings is also a key area of research. These advancements are crucial for making the synthesis of pyrimidinone derivatives, including this compound, more economical and environmentally benign.

Structure Activity Relationship Sar Analysis of Pyrimidinone Compounds Featuring Isobutyl and Morpholine Substructures

General Principles of Pyrimidinone SAR

The biological activity of pyrimidinone derivatives is fundamentally governed by the core heterocycle and the nature of the substituents appended to it. SAR studies aim to understand how specific structural features contribute to the molecule's interaction with its biological target.

The pyrimidinone nucleus itself is not merely an inert scaffold but an active participant in molecular recognition. The arrangement of nitrogen atoms and the carbonyl group is critical for establishing key interactions with biological targets, such as enzymes or receptors. The ring's ability to form hydrogen bonds is a primary driver of its widespread use in drug design. nih.gov

Specifically, the nitrogen atom at position 3 (N-3), which bears a hydrogen atom in the unsubstituted core, and the carbonyl oxygen at position 4 (C-4) can act as a hydrogen bond donor and acceptor, respectively. This pattern is crucial for mimicking the hydrogen bonding interactions of native ligands, such as the adenine (B156593) base of ATP in the hinge region of kinase enzymes. nih.gov Furthermore, the ring nitrogen at position 1 (N-1) can also act as a hydrogen bond acceptor. Studies have demonstrated that the pyrimidinone nitrogens and the carbonyl functionality are essential for maintaining biological activity, as their removal or alteration often leads to a complete loss of potency. acs.org These atoms frequently engage in a network of hydrogen bonds with amino acid residues like aspartate and lysine (B10760008) within a target's binding site, anchoring the ligand in a productive orientation.

The size, shape, and lipophilicity of these hydrophobic groups must be carefully optimized. For instance, in one study on pyrimidinone-based inhibitors, it was found that a phenyl substituent at a key position was necessary to maintain activity, whereas replacement with smaller alkyl groups like methyl (CH3) resulted in a 10- to 15-fold loss in potency. acs.org This highlights that a certain degree of hydrophobicity and steric bulk is often required to effectively occupy a specific hydrophobic sub-pocket in the target protein, thereby maximizing potency.

Specific SAR Insights for the C-6 Isobutyl Group

The C-6 position of the pyrimidinone ring is a common site for substitution and is often directed towards a hydrophobic region of the target's active site. The choice of substituent at this position can dramatically impact the compound's activity. SAR at this position suggests that substitution is largely beneficial for potency. nih.gov

The isobutyl group is a branched alkyl substituent that provides a balance of moderate steric bulk and significant hydrophobicity. Its non-planar, three-dimensional structure allows it to fill hydrophobic pockets more effectively than a linear alkyl chain of the same size. While a phenyl group at C-6 has been shown to be effective in some series, an isobutyl group can offer advantages by improving properties such as metabolic stability or solubility while still providing the necessary hydrophobic interactions. The branching of the isobutyl group can also influence the molecule's conformation, a factor discussed further in section 3.4.

The following table illustrates the importance of substitution at the C-6 position on the activity of a hypothetical series of pyrimidinone inhibitors, demonstrating that hydrophobic/aliphatic groups are often favored over no substitution.

| Compound | C-6 Substituent (R) | Relative Potency (IC₅₀) |

|---|---|---|

| 1 | -H (unsubstituted) | 23 µM |

| 2 | -CH₃ (Methyl) | 4 µM |

| 3 | -CH₂CH₂CH₃ (n-Propyl) | 1.5 µM |

| 4 | -CH₂CH(CH₃)₂ (Isobutyl) | 0.8 µM |

Data is representative and compiled for illustrative purposes based on general SAR principles showing substitution at C-6 is beneficial. nih.gov

SAR of the C-2 Morpholino Substituent and its Contribution to Activity and Selectivity

The C-2 position is another critical handle for modifying the properties of pyrimidinone compounds. Introducing a morpholine (B109124) ring at this position can have profound effects on activity, selectivity, and physicochemical properties. Morpholine is a heterocyclic amine that is frequently incorporated into drug candidates to improve aqueous solubility and metabolic stability. acs.org

The table below provides a representative comparison of different substituents at the C-2 position, illustrating the potential benefits of the morpholino group.

| Compound | C-2 Substituent (R') | Relative Potency (IC₅₀) | Aqueous Solubility |

|---|---|---|---|

| A | -H | Low | Poor |

| B | -NH₂ (Amino) | Moderate | Moderate |

| C | Piperidin-1-yl | High | Low |

| D | Morpholino | High | Improved |

Data is representative and based on established medicinal chemistry principles regarding the role of the morpholino group. acs.orgmdpi.com

Conformational and Steric Contributions to Ligand Efficiency and Binding

The three-dimensional shape of a ligand is paramount for its ability to bind effectively to a target. The substituents on the pyrimidinone ring, particularly bulky groups like isobutyl and morpholine, introduce steric constraints that can significantly influence the molecule's preferred conformation. nih.gov

Rotation around the single bonds connecting the C-6 isobutyl group and the C-2 morpholino group to the pyrimidinone core is not entirely free. Steric hindrance between these groups and adjacent atoms can restrict this rotation, forcing the molecule to adopt a limited set of low-energy conformations. nih.gov This "conformational restriction" can be highly beneficial for binding affinity. By pre-organizing the ligand into a shape that is close to its "bioactive conformation" (the shape it adopts when bound to the target), the entropic penalty of binding is reduced. Less conformational freedom is lost upon binding, leading to a more favorable free energy of binding and, consequently, higher potency and ligand efficiency. nih.gov

For example, intramolecular interactions, such as a hydrogen atom from the isobutyl group interacting with the morpholine ring, can stabilize a specific folded conformation that fits optimally into the binding pocket. nih.gov Therefore, the steric bulk of the isobutyl and morpholine substituents is not just for occupying space; it plays a dynamic role in defining the molecule's 3D architecture, which is a key determinant of its biological activity.

Elucidation of Biological Activities and Underlying Molecular Mechanisms

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

The Phosphoinositide 3-Kinase (PI3K) pathway is a critical signaling cascade that governs essential cellular functions, including growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, most notably cancer.

The PI3K family comprises several isoforms, and the development of isoform-selective inhibitors is a key objective in targeted therapy to minimize off-target effects. A new series of pyrimidone anilides, structurally related to 6-isobutyl-2-morpholinopyrimidin-4(3H)-one, has been identified as having good inhibitory activity for the PI3Kβ isoform. nih.gov For instance, the optimization of 4-(morpholin-4-yl)-(6-oxo-1,6-dihydropyrimidin-2-yl)amide derivatives led to compounds with nanomolar inhibitory concentrations in biochemical assays. nih.gov Structure-based evolution of similar fragment leads resulted in the identification of potent and selective PI3K p110β isoform inhibitors, such as 4-[2-hydroxyethyl(1-naphthylmethyl)amino]-6-[(2S)-2-methylmorpholin-4-yl]-1H-pyrimidin-2-one. researchgate.net

Table 1: Inhibitory Activity of a Pyrimidone Anilide Derivative against PI3Kβ

| Compound | Biochemical IC50 (nM) for PI3Kβ | Cellular p-Akt Inhibition |

|---|---|---|

| Compound 25 | Data not available | Potent |

Data derived from a study on 4-(morpholin-4-yl)-(6-oxo-1,6-dihydropyrimidin-2-yl)amide derivatives.

The PI3K/Akt/mTOR axis is a central node in cellular signaling. The inhibitory action of pyrimidinone derivatives on PI3Kβ effectively blocks the downstream signaling cascade. These compounds have demonstrated potent inhibition of Akt phosphorylation (p-Akt) in PTEN-deficient cancer cell lines, such as the PC3 prostate cancer cell line. nih.gov By inhibiting PI3K, these compounds prevent the conversion of PIP2 to PIP3, thereby blocking the activation of Akt and subsequently mTOR, leading to reduced cell proliferation and survival.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. A library of pyrimidine-4-carboxamides has been explored for their inhibitory activity against NAPE-PLD. nih.gov While not identical to the this compound scaffold, these related compounds provide insight into the potential of pyrimidine (B1678525) derivatives to target this enzyme. The optimization of a high-throughput screening hit led to the identification of potent inhibitors, with conformational restriction of certain substituents significantly increasing the inhibitory potency. nih.gov

Anti-Tuberculosis Activity of Related Pyrimidinone Scaffolds

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new anti-tuberculosis agents. Pyrimidinone-based compounds have shown promise in this area. For example, a series of novel trifluoromethyl pyrimidinone compounds demonstrated activity against Mycobacterium tuberculosis. While cytotoxicity was a concern for some analogs, promising molecules with a minimum inhibitory concentration (MIC90) of 4.9 μM and no cytotoxicity (IC50 > 100 μM) were identified. nih.gov

Inhibition of Phosphodiesterase (PDE) Enzymes (e.g., PDE7)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of cyclic nucleotides, such as cAMP and cGMP. Inhibition of specific PDE isoforms is a therapeutic strategy for various conditions. While direct evidence for this compound inhibiting PDE7 is limited, dual PDE4/PDE7 inhibitors have been developed. For example, a purine-2,6-dione (B11924001) butanehydrazide derivative showed inhibitory activity against both PDE4 (IC50 = 1.4 µM) and PDE7 (IC50 = 3.2 µM), leading to pronounced anti-inflammatory effects. mdpi.com Selective PDE7 inhibitors have been shown to reduce the motivation for nicotine (B1678760) use by modulating mesolimbic dopaminergic transmission. nih.gov

Broader Kinase Inhibition Profiles (e.g., Tau Protein Kinase 1, Aurora Kinase, ROR1)

Recent research has expanded the inhibitory profile of pyrimidine-based scaffolds to include a variety of other kinases involved in cellular regulation and disease.

Tau Protein Kinase 1 (TTBK1): TTBK1 is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Novel pyrrolopyrimidine derivatives have been confirmed as valuable inhibitors of TTBK1. nih.gov One such compound demonstrated good brain penetration and was able to reduce TDP-43 phosphorylation in both cell cultures and the spinal cord of transgenic mice. nih.gov

Aurora Kinase: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Pyrimidine-based derivatives have been designed to inhibit Aurora A kinase activity. nih.gov A lead compound was identified that potently (IC50 < 200 nM) inhibited the proliferation of high-MYC expressing small-cell lung cancer (SCLC) cell lines. nih.gov Other 2,4-disubstituted pyrimidines have shown inhibitory activities against both Aurora A (IC50 = 309 nM) and Aurora B (IC50 = 293 nM). lookchem.com

ROR1: Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is an oncoembryonic protein overexpressed in various cancers. 4H-Pyrido[1,2-a] pyrimidin-4-one derivatives have been designed and evaluated as anticancer agents via ROR1 inhibition. researchgate.net A novel ROR1 inhibitor was found to specifically target the extracellular frizzled domain of ROR1 and suppress non-small cell lung cancer (NSCLC) cell proliferation and migration by regulating PI3K/AKT/mTOR signaling in a ROR1-dependent manner. researchgate.net

Table 2: Broader Kinase Inhibition by Pyrimidine Derivatives

| Kinase Target | Pyrimidine Scaffold | Observed Effect |

|---|---|---|

| Tau Protein Kinase 1 (TTBK1) | Pyrrolopyrimidine | Reduction of TDP-43 phosphorylation |

| Aurora Kinase A | Pyrimidine-based | IC50 < 200 nM in SCLC cell lines |

| Aurora Kinase A/B | 2,4-disubstituted pyrimidine | IC50 = 309 nM (A), 293 nM (B) |

| ROR1 | 4H-Pyrido[1,2-a] pyrimidin-4-one | Suppression of NSCLC cell proliferation |

This table summarizes the inhibitory activities of various pyrimidine-based scaffolds against different kinases.

Antimicrobial and Antifungal Potency of Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in the development of antimicrobial and antifungal agents due to its presence in fundamental biological molecules like nucleic acids. impactjournals.ushumanjournals.com The structural analogy to these biomolecules allows pyrimidine derivatives to interact with various cellular targets in microorganisms, leading to a wide range of therapeutic effects. researchgate.netnih.gov

Numerous studies have demonstrated the potent antimicrobial and antifungal properties of substituted pyrimidines. mdpi.comnih.govnih.govfrontiersin.orgmdpi.comresearchgate.netnih.govias.ac.inbiointerfaceresearch.comnih.govresearchgate.netmdpi.com The antimicrobial activity is often attributed to the specific substitutions on the pyrimidine ring, which influence the compound's physicochemical properties and its interaction with microbial targets. humanjournals.comresearchgate.net For instance, the introduction of different functional groups at various positions of the pyrimidine ring can significantly enhance their antibacterial and antifungal efficacy. impactjournals.us

Research on 2,4,6-substituted pyrimidines has shown that modifications at these positions can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria. impactjournals.us The presence of imino and thioxo groups at the 2-position, for example, has been associated with enhanced antibacterial effects. impactjournals.us Similarly, the nature of the substituent at the 4- and 6-positions plays a crucial role in determining the antimicrobial spectrum and potency.

In the context of antifungal activity, pyrimidine derivatives have been shown to be effective against a variety of pathogenic fungi. frontiersin.orgmdpi.com The mechanism of action can vary, but often involves the inhibition of essential fungal enzymes or disruption of cellular processes. The specific combination of substituents on the pyrimidine ring is critical for optimizing antifungal potency and selectivity. frontiersin.org

Table 1: Examples of Antimicrobial Activity in Substituted Pyrimidine Derivatives

| Compound Class | Target Organisms | Observed Effect |

| 2,4,6-substituted pyrimidines | Serratia marcescens, Pseudomonas aeruginosa (Gram-negative), Staphylococcus aureus, Streptococcus pyogenes (Gram-positive) | Good antibacterial effect, in some cases superior to standard antibiotics. impactjournals.us |

| Pyrimidine derivatives | Candida albicans (Fungus) | Significant inhibition of fungal growth. impactjournals.usnih.gov |

| Thiazolo[3,2-a]pyrimidine derivatives | Various bacteria and fungi | High antibacterial and antifungal activity. researchgate.net |

Dihydroorotate Dehydrogenase (DHODH) Inhibition in Anti-Parasitic Research

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for the proliferation of rapidly dividing cells, including parasitic organisms. nih.govembopress.orgresearchgate.netscbt.com Many parasites, unlike their mammalian hosts, lack or have a limited pyrimidine salvage pathway, making them highly dependent on the de novo synthesis of pyrimidines for survival. This dependency makes DHODH an attractive target for the development of anti-parasitic drugs. nih.gov

Pyrimidine and pyrimidone derivatives have been extensively investigated as inhibitors of DHODH. nih.gov These compounds can selectively target the parasite's enzyme over the human homolog, offering a therapeutic window for the treatment of parasitic infections such as malaria. nih.gov The inhibition of DHODH leads to the depletion of the pyrimidine pool within the parasite, thereby halting its replication and growth. researchgate.netscbt.com

Structure-activity relationship (SAR) studies of pyrimidone-based DHODH inhibitors have revealed that specific structural features are crucial for potent and selective inhibition. nih.gov The core pyrimidine structure serves as a scaffold, while substitutions at various positions can enhance binding affinity to the enzyme's active site. For example, research on novel pyrimidone derivatives as inhibitors of Plasmodium falciparum DHODH (PfDHODH) has led to the identification of compounds with high inhibitory activity and significant selectivity over human DHODH (hDHODH). nih.gov

Table 2: Research Findings on Pyrimidine Derivatives as DHODH Inhibitors

| Compound Series | Target Enzyme | Key Findings |

| Pyrimidone derivatives | Plasmodium falciparum DHODH (PfDHODH) | Identification of potent inhibitors with high selectivity over human DHODH, demonstrating potential as novel antimalarial agents. nih.gov |

| General DHODH inhibitors | Various parasitic organisms | DHODH is a validated target for anti-infective drug research due to the reliance of many parasites on the de novo pyrimidine synthesis pathway. scbt.com |

Computational Chemistry and in Silico Approaches in Pyrimidinone Research

Molecular Modeling and Docking Studies for Target Elucidation

Molecular modeling and docking are pivotal in identifying and characterizing the interaction between a ligand, such as a pyrimidinone derivative, and its biological target. These computational tools allow researchers to visualize and analyze the binding modes of small molecules within the active site of a protein, which is crucial for understanding their mechanism of action and for the rational design of more potent and selective inhibitors.

In studies of pyrimidinone derivatives, docking simulations are frequently employed to predict the binding affinity and orientation of the compounds within the kinase domain of targets like phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR). For instance, research on analogous 2-substituted-4-morpholino-thiopyrano[4,3-d]pyrimidine derivatives has demonstrated their potential as dual PI3Kα/mTOR inhibitors. nih.govresearchgate.net Docking studies of these compounds revealed key interactions with amino acid residues in the ATP-binding pocket of these enzymes. The morpholine (B109124) group, a common feature in many PI3K inhibitors, often forms critical hydrogen bonds that anchor the molecule in the active site.

Table 1: Representative Docking Study Results for a Pyrimidinone Analog

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Analog 1 | PI3Kα | -9.8 | Val851, Ser774 | Hydrogen Bond |

| Analog 1 | PI3Kα | - | Trp780, Tyr836 | Hydrophobic Interaction |

| Analog 2 | mTOR | -10.2 | Asp2195, Ser2167 | Hydrogen Bond |

| Analog 2 | mTOR | - | Trp2239, Tyr2225 | Hydrophobic Interaction |

Note: The data presented in this table is illustrative and based on findings for structurally related thiopyrano[4,3-d]pyrimidine derivatives, as specific docking data for 6-isobutyl-2-morpholinopyrimidin-4(3H)-one is not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can predict the potency of novel, unsynthesized molecules.

For a series of pyrimidinone derivatives, a QSAR model would typically be developed using a dataset of compounds with varying substituents at different positions of the pyrimidinone scaffold and their corresponding biological activities (e.g., IC50 values). The descriptors used in such a model could include steric (e.g., molar refractivity), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) parameters.

A hypothetical QSAR equation for a series of pyrimidinone-based inhibitors might look like:

pIC50 = c0 + c1(logP) + c2(Dipole Moment) + c3*(Molecular Weight)

Where c0, c1, c2, and c3 are coefficients determined by regression analysis. Such a model could indicate, for example, that increased hydrophobicity and a specific dipole moment are beneficial for the inhibitory activity. These insights are invaluable for guiding the synthesis of new analogs with improved efficacy.

Free Energy Perturbation (FEP) and Molecular Dynamics Simulations

Free Energy Perturbation (FEP) is a rigorous computational method that can be used in conjunction with MD simulations to accurately predict the relative binding free energies of a series of related ligands. FEP calculates the free energy difference between two states, for example, the binding of two different pyrimidinone analogs to the same target protein. This allows for a more precise prediction of the effect of chemical modifications on binding affinity.

For pyrimidinone inhibitors, MD simulations can be used to assess the stability of the predicted binding pose from docking studies. rsc.orgresearchgate.net By simulating the behavior of the protein-ligand complex in a solvated environment, researchers can observe whether the key interactions are maintained over time. This can help to differentiate between productive and non-productive binding modes.

Table 2: Illustrative Molecular Dynamics Simulation Parameters

| Parameter | Value |

| Simulation Software | GROMACS, AMBER |

| Force Field | AMBER99SB-ILDN, GAFF |

| Water Model | TIP3P |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

Note: These parameters are typical for MD simulations of small molecule-protein complexes.

Virtual Screening and Fragment-Based Drug Discovery (FBDD) Leveraging Pyrimidinone Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is much faster and more cost-effective than traditional high-throughput screening (HTS). When the pyrimidinone scaffold is known to be a good starting point for a particular target, virtual screening can be used to explore a wide range of commercially available or synthetically accessible pyrimidinone derivatives.

Fragment-Based Drug Discovery (FBDD) is another powerful approach where small, low-molecular-weight fragments are screened for binding to the target. nih.govnumberanalytics.com Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent lead compound. The pyrimidinone core can serve as an excellent starting fragment due to its favorable physicochemical properties and its ability to form key interactions with various biological targets. For example, a simple pyrimidinone fragment could be identified through a screening campaign, and then medicinal chemistry efforts, guided by computational modeling, could be used to add substituents like the isobutyl and morpholine groups to enhance potency and selectivity.

The process often involves docking a large library of pyrimidinone-containing molecules into the active site of the target protein and ranking them based on their predicted binding energies. The top-ranked compounds can then be selected for experimental testing.

Preclinical and in Vitro Pharmacological Evaluation

Enzyme and Receptor Binding Assays

No data is publicly available regarding the binding profile of 6-isobutyl-2-morpholinopyrimidin-4(3H)-one to specific enzymes or receptors.

Cell-Based Functional Assays for Target Engagement and Phenotypic Effects

There is no information in the public domain detailing the effects of this compound in cell-based functional assays, which would be necessary to understand its mechanism of action and cellular effects.

In Vitro Metabolic Stability and ADME Considerations

Information regarding the in vitro metabolic stability and absorption, distribution, metabolism, and excretion (ADME) properties of this compound is not publicly available.

Efficacy Studies in Disease-Relevant Cellular Models (e.g., Cancer Cell Lines, Mycobacterial Strains)

No studies have been publicly reported that evaluate the efficacy of this compound in cancer cell lines or against mycobacterial strains.

Efficacy Assessments in Preclinical Animal Models (e.g., Infectious Disease, Oncology Models)

There are no publicly available results from efficacy studies of this compound in preclinical animal models for infectious diseases or oncology.

Patent Landscape, Current Research Trends, and Future Perspectives

Overview of Intellectual Property Pertaining to Pyrimidinone Compounds

The intellectual property landscape for pyrimidinone derivatives is extensive, with numerous patents claiming their utility in a wide range of therapeutic areas. These compounds are frequently cited for their potential as kinase inhibitors, which are crucial in cancer therapy. nih.govresearchgate.neted.ac.ukrsc.orgekb.eg The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a related heterocyclic system, has been a particular focus for the development of protein kinase inhibitors in cancer treatment, with several compounds progressing to clinical trials. nih.govresearchgate.neted.ac.ukrsc.org

Patents related to morpholino pyrimidine (B1678525) derivatives also exist, highlighting their potential in treating proliferative disorders. google.com While these patents cover a broad structural diversity, specific claims for a 6-isobutyl substituted 2-morpholinopyrimidin-4(3H)-one are not prominently found in the surveyed literature. The general trend in patent filings suggests a strong focus on pyrimidine derivatives as modulators of key cellular signaling pathways. nih.govresearchgate.neted.ac.ukrsc.orgekb.eg

Emerging Research Areas and Novel Therapeutic Applications

Current research on pyrimidinone-based compounds is exploring their therapeutic potential beyond oncology. One significant area of investigation is in the treatment of neurodegenerative disorders, such as Alzheimer's disease. nih.govtechnologypublisher.comacs.orgbioworld.com For instance, a series of 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones have been identified as orally active GSK-3β inhibitors, a key target in Alzheimer's disease pathology. This suggests that the 2-morpholinopyrimidin-4(3H)-one core, which is present in 6-isobutyl-2-morpholinopyrimidin-4(3H)-one, is a viable scaffold for developing therapies for neurological conditions.

Another emerging application for related pyrimidine structures is in the modulation of the immune system. For example, 6-alkyl-2,4-diaminopyrimidines have been investigated as histamine (B1213489) H₄ receptor antagonists for inflammatory conditions. nih.gov The pyrimidine scaffold is also being explored for the development of ubiquitin-specific protease 7 (USP7) inhibitors, which have potential applications in oncology and immune disorders. nih.gov

The development of pyrimidine-based compounds as chemical probes is another active area of research. These tools are essential for studying the biological function of proteins and validating new drug targets. acs.org The versatility of the pyrimidine core allows for the synthesis of diverse libraries of compounds that can be screened for specific biological activities. acs.org

Outlook on the Continued Development of Pyrimidinone-Based Chemical Probes and Therapeutics

The future for pyrimidinone-based compounds in drug discovery and chemical biology appears promising. The scaffold's proven success as a "privileged structure" in medicinal chemistry ensures its continued exploration for new therapeutic targets. nih.gov The development of novel synthetic methodologies will likely lead to even greater structural diversity and the ability to fine-tune the pharmacological properties of these compounds. nih.gov

Future research will likely focus on several key areas:

Target Specificity: Enhancing the selectivity of pyrimidinone-based inhibitors for specific protein kinases or other enzymes to minimize off-target effects and improve safety profiles. nih.gov

Overcoming Drug Resistance: Designing next-generation pyrimidinone derivatives that can overcome resistance mechanisms developed against existing therapies, particularly in oncology. nih.gov

Novel Therapeutic Areas: Expanding the therapeutic applications of pyrimidinones (B12756618) into new areas such as metabolic disorders and infectious diseases.

Chemical Probes: The development of highly potent and selective pyrimidinone-based chemical probes will continue to be crucial for elucidating complex biological pathways and identifying novel therapeutic targets. acs.org

Q & A

Q. What are the typical synthetic routes for 6-isobutyl-2-morpholinopyrimidin-4(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrimidinone derivatives often involves multi-step processes. For example:

- Step 1 : Condensation of substituted amines or thiols with carbonyl precursors under reflux in solvents like ethanol or dimethyl sulfoxide (DMSO) .

- Step 2 : Introduction of the morpholino group via nucleophilic substitution, using morpholine in the presence of a base (e.g., NaH) .

- Optimization : Catalytic systems like tetrakis(triphenylphosphine)palladium(0) and sodium carbonate in 1,4-dioxane/water mixtures at 100°C enhance yields in cross-coupling reactions .

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures is recommended .

Table 1 : Example Reaction Conditions for Pyrimidinone Derivatives

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Ethanol, HCl | EtOH | Reflux | 65-75 | |

| 2 | Morpholine, NaH | THF | 80°C | 50-60 |

Q. How can the structure and purity of this compound be confirmed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze -NMR for characteristic peaks:

- Morpholino protons: δ 3.6–3.8 ppm (multiplet) .

- Pyrimidinone carbonyl: δ 165–170 ppm in -NMR .

- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]) .

- High-Performance Liquid Chromatography (HPLC) : Purity >98% can be validated using C18 columns with acetonitrile/water gradients .

Q. What solvents are suitable for dissolving this compound in biological assays?

- Methodological Answer :

- Polar aprotic solvents : DMSO (10–20 mM stock solutions) for in vitro studies .

- Aqueous buffers : Dilute stock solutions in phosphate-buffered saline (PBS) with <1% DMSO to avoid cellular toxicity .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the isobutyl and morpholino groups be addressed?

- Methodological Answer :

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield amines during substitution reactions .

- Directed ortho-metalation : Employ lithium bases to direct substitution at the pyrimidinone C-2 position .

- Computational modeling : Density Functional Theory (DFT) predicts electron-deficient sites for targeted functionalization .

Q. What strategies resolve contradictions in spectroscopic data for pyrimidinone derivatives?

- Methodological Answer :

- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., 6-amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one) to assign ambiguous peaks .

- X-ray crystallography : Resolve tautomeric ambiguities (e.g., keto-enol forms) using single-crystal diffraction data (CCDC deposition recommended) .

Q. How does the morpholino substituent influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : LogP values increase with morpholino groups, enhancing blood-brain barrier penetration (measured via shake-flask method) .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Binding affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (KD values) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for pyrimidinone derivatives?

- Methodological Answer :

- Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity) .

- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation artifacts) .

Stability and Storage Guidelines

Q. What are the optimal storage conditions for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.